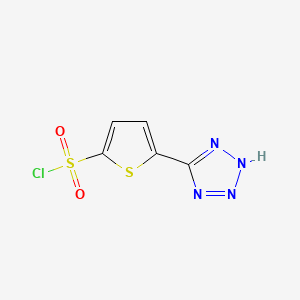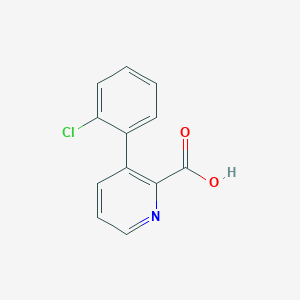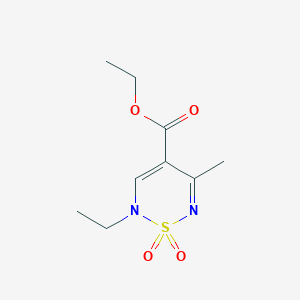![molecular formula C11H12N2O B1393310 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340802-62-1](/img/structure/B1393310.png)
1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of parallel synthesis protocols. A series of libraries were designed using related templates, and certain derivatives proved to be potent agonists of the CB(2) receptor . Another method involves the reaction of certain compounds with oxalyl chloride, followed by a reaction with water .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of libraries were designed using related templates, and certain derivatives proved to be potent agonists of the CB(2) receptor . Another study discussed the structural pathways of these compounds as well as some of their interactions and applications .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has been identified as a scaffold with potential antimicrobial properties. Pyrrolopyrazine derivatives, which share a similar structural motif, have exhibited significant activity against a variety of microbial pathogens. The presence of nitrogen-containing heterocycles in these compounds is critical for their bioactivity, suggesting that our compound of interest could be synthesized and tested for similar antimicrobial efficacy .
Anti-inflammatory Properties
Compounds with pyrrolopyrazine structures have shown anti-inflammatory activities. Given the structural similarities, 1-(cyclopropylmethyl)-6H-pyrrolo[2,3-c]pyridin-7-one could be explored for its potential to inhibit inflammatory pathways. This application could be particularly relevant in the development of new treatments for chronic inflammatory diseases .
Antiviral Activity
The pyrrolopyrazine core is associated with antiviral activity. By extension, our compound could be synthesized into derivatives that target specific viral enzymes or replication mechanisms. This research avenue could lead to the development of novel antiviral drugs, especially in the wake of emerging viral threats .
Antifungal Uses
Similar to its antimicrobial potential, 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one may also possess antifungal properties. The exploration of its efficacy against fungal infections could contribute to addressing the growing concern of antifungal resistance .
Antioxidant Potential
The structural framework of pyrrolopyrazines has been associated with antioxidant properties. As oxidative stress is a contributing factor to many diseases, the compound could be valuable in the synthesis of antioxidants that mitigate oxidative damage at the cellular level .
Antitumor and Anticancer Research
Pyrrolopyrazine derivatives have been studied for their antitumor and anticancer activities. The compound 1-(cyclopropylmethyl)-6H-pyrrolo[2,3-c]pyridin-7-one could be a candidate for the development of new oncological therapies, targeting specific cancer cell lines or mechanisms of tumor growth .
Kinase Inhibition
Kinase enzymes play a pivotal role in numerous cellular processes, and their dysregulation is linked to various diseases. Pyrrolopyrazine derivatives have shown kinase inhibitory activity, indicating that our compound could be explored for its potential as a kinase inhibitor, which could have broad therapeutic applications .
Drug Discovery and Lead Optimization
The unique structure of 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one makes it an attractive scaffold for drug discovery. Its versatility could be harnessed in lead optimization studies to enhance the pharmacological profile of new drug candidates, potentially leading to the development of more effective and safer medications .
Zukünftige Richtungen
The future directions for research on “1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” and similar compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, new synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-9(3-5-12-11)4-6-13(10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTYDOFIAVJCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)




![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)